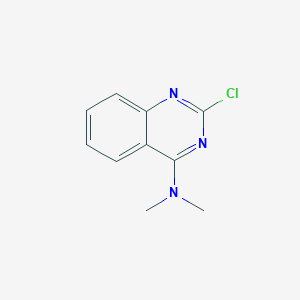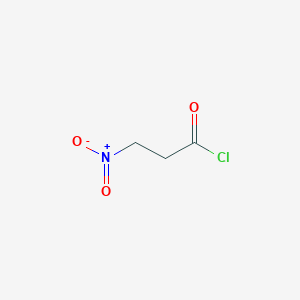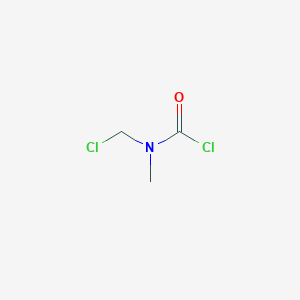
(Chloromethyl)methylcarbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)methylcarbamyl chloride is a chemical compound with the molecular formula C3H5Cl2NO and a molecular weight of 141.98 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)methylcarbamyl chloride typically involves the reaction of methyl isocyanate with chloromethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced purification techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (Chloromethyl)methylcarbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form methylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Hydrolysis: This reaction occurs under acidic or basic conditions, often using water as the solvent.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce a methylcarbamate derivative.
Hydrolysis: The primary products are methylcarbamic acid and hydrochloric acid.
Scientific Research Applications
(Chloromethyl)methylcarbamyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive nature.
Industry: The compound is used in the production of polymers and resins, as well as in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of (Chloromethyl)methylcarbamyl chloride involves its ability to act as an alkylating agent. It can react with nucleophilic sites on proteins and DNA, leading to modifications that can inhibit enzyme activity or alter genetic material. This property makes it useful in research related to enzyme inhibition and cancer therapy .
Comparison with Similar Compounds
Chloromethyl methyl ether: Similar in structure but used primarily as a chloromethylating agent.
Bis(chloromethyl) ether: Another related compound with similar reactivity but different applications.
Uniqueness: (Chloromethyl)methylcarbamyl chloride is unique due to its dual functionality as both a chloromethylating and carbamoylating agent. This dual reactivity makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules .
Properties
IUPAC Name |
N-(chloromethyl)-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO/c1-6(2-4)3(5)7/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLIZXPIXHWML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508811 |
Source


|
| Record name | (Chloromethyl)methylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50778-91-1 |
Source


|
| Record name | (Chloromethyl)methylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
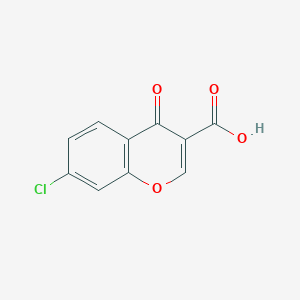
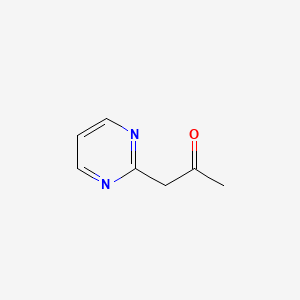
![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)
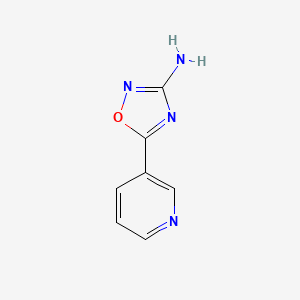
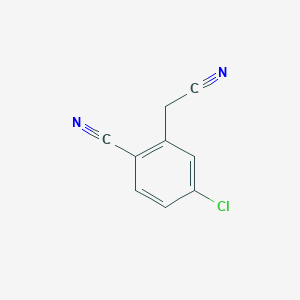
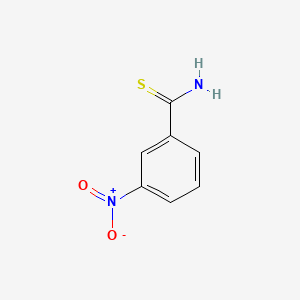
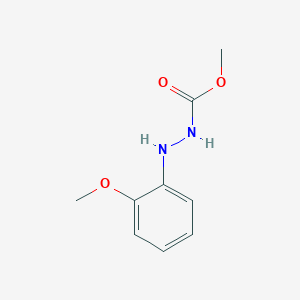
![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)
![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)

